molecular formula C21H20N2O6 B5169847 ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate

ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate

Cat. No.: B5169847
M. Wt: 396.4 g/mol
InChI Key: QXCQDCGMYNSIKC-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, which is known for its presence in many bioactive molecules, and a pyrrolidinyl group, which is often found in pharmaceuticals. The combination of these functional groups suggests that this compound could have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Amination Reaction: The benzodioxole intermediate is then reacted with an appropriate amine to introduce the amino group.

    Pyrrolidinyl Group Introduction: The amino-benzodioxole is further reacted with succinic anhydride to form the pyrrolidinyl ring.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, which can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinyl ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could interact with proteins or nucleic acids, while the pyrrolidinyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate is unique due to its combination of a benzodioxole moiety and a pyrrolidinyl ring, which may confer distinct chemical and biological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-2-27-21(26)14-4-6-15(7-5-14)23-19(24)10-16(20(23)25)22-11-13-3-8-17-18(9-13)29-12-28-17/h3-9,16,22H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCQDCGMYNSIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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